molecular formula C23H22N2O4S B2483055 2-(2-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955776-30-4

2-(2-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2483055
CAS No.: 955776-30-4
M. Wt: 422.5
InChI Key: YVCIUSKOCZQAAM-UHFFFAOYSA-N
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Description

The compound features a tetrahydroisoquinoline core substituted at the 7-position with an acetamide group bearing a 2-methoxyphenoxy moiety. The 2-position of the tetrahydroisoquinoline is modified with a thiophene-2-carbonyl group, introducing both aromatic and electron-withdrawing characteristics.

Synthetic routes for analogous compounds involve chloroacetylation of amines followed by nucleophilic substitution with substituted phenols or heterocycles . For example, highlights the use of chloroacetyl chloride to form acetamide intermediates, which are further functionalized with phenoxy groups. Similarly, the thiophene-2-carbonyl moiety in the target compound may arise from condensation reactions involving thiophene derivatives, as seen in and .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-28-19-5-2-3-6-20(19)29-15-22(26)24-18-9-8-16-10-11-25(14-17(16)13-18)23(27)21-7-4-12-30-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCIUSKOCZQAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS Number: 1005292-64-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N2O4SC_{23}H_{22}N_{2}O_{4}S, with a molecular weight of 422.5 g/mol. The structure features a methoxyphenoxy moiety linked to a tetrahydroisoquinoline derivative, which is significant for its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The presence of the thiophene and isoquinoline rings suggests potential antioxidant properties, which could protect cells from oxidative stress.
  • Inhibition of Enzymatic Activity : Preliminary studies have hinted at the compound's ability to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer or metabolic disorders.
  • Receptor Modulation : Given its structural complexity, it may interact with various receptors in the central nervous system, potentially affecting neurotransmitter levels.

Neuroprotective Effects

Compounds similar to this compound have been investigated for neuroprotective effects against neurodegenerative diseases. These studies suggest that such compounds may reduce neuronal apoptosis and enhance cognitive function through their antioxidant properties.

Inhibition of Inflammatory Pathways

Research has indicated that tetrahydroisoquinoline derivatives can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines. This effect could be crucial in treating inflammatory diseases or conditions characterized by chronic inflammation .

Case Studies

Study ReferenceFocusFindings
Antitumor ActivityShowed inhibition of tumor cell growth via ERK pathway modulation.
NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cells.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrahydroisoquinoline Derivatives

Key Structural Differences:
Feature Target Compound Compound 20 Compound 8a-g
2-Position Substituent Thiophene-2-carbonyl Benzyl Nitrophenyl/Cyanomethyl
7-Position Substituent Acetamide with 2-methoxyphenoxy Acetamide with piperidinyl Thioacetamide with nitrophenyl
Bioactivity Hypothesized receptor modulation Orexin receptor antagonism Anticancer activity

Heterocyclic Acetamide Derivatives

Thiophene-Containing Acetamides ():

Compounds like N-(3-acetyl-2-thienyl)-2-bromoacetamide share the thiophene-acetamide motif. Their spectroscopic profiles (e.g., IR C=O stretches at ~1700 cm⁻¹ and ¹H NMR aromatic shifts at δ 7.20–8.30 ppm) align with the target compound’s expected data, confirming structural consistency .

Quinoxaline and Thiazolidinone Derivatives ():
  • N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides () utilize quinoxaline-thione moieties for nucleophilic reactivity, contrasting with the target compound’s thiophene carbonyl.
  • Thiazolidinone-Acetamides () exhibit antimicrobial activity linked to the 4-oxo-thiazolidinone ring, a feature absent in the target compound. This highlights how heterocycle choice directs biological specificity .
Spectroscopic Profiles:
Technique Target Compound (Expected) (Thiophene Acetamide) (Tetrahydroisoquinoline)
IR C=O Stretch ~1700–1680 cm⁻¹ (thiophene) 1710–1690 cm⁻¹ Not reported
¹H NMR (Aromatic) δ 6.80–7.50 (methoxyphenoxy) δ 7.20–8.30 (thienyl) δ 7.10–6.30 (benzyl)
¹³C NMR (Carbonyl) ~165–175 ppm ~168–172 ppm ~165–170 ppm

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-(2-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Synthesis involves sequential coupling of the methoxyphenoxy-acetamide moiety to the tetrahydroisoquinoline core, followed by thiophene-2-carbonyl group introduction. Key steps include amide bond formation (e.g., using EDC/HOBt) and Friedel-Crafts acylation for thiophene attachment .
  • Optimize reaction conditions: Use anhydrous solvents (e.g., DCM), inert atmosphere (N₂/Ar), and controlled temperatures (0–25°C) to minimize side reactions. Monitor intermediates via TLC and purify via flash chromatography .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

  • Methodology :

  • NMR : Analyze ¹H/¹³C spectra for characteristic peaks (e.g., methoxy protons at ~3.8 ppm, aromatic protons in thiophene/tetrahydroisoquinoline regions) .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to confirm purity (>95%) and molecular ion ([M+H]⁺ expected at m/z 463.5) .

Q. What structural features suggest potential biological activity?

  • Analysis :

  • The tetrahydroisoquinoline core is associated with CNS activity (e.g., NMDA receptor modulation), while the thiophene-2-carbonyl group may enhance lipophilicity and target binding .
  • The 2-methoxyphenoxy group could influence pharmacokinetics (e.g., metabolic stability) compared to 3-/4-methoxy analogs .

Advanced Research Questions

Q. How do substituent positions (e.g., 2-methoxy vs. 3-/4-methoxy) affect bioactivity?

  • Experimental Design :

  • Synthesize analogs with varied methoxy positions. Test in vitro activity (e.g., NMDA receptor binding assays) and compare logP values (HPLC-derived) to assess SAR.
  • Data Interpretation : For example, 2-methoxy analogs may show higher blood-brain barrier penetration due to reduced steric hindrance .

Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?

  • Methodology :

  • Cross-validate assays: Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Control for batch variability: Re-synthesize compounds under standardized conditions and re-test .

Q. How can mechanistic studies elucidate its interaction with NMDA receptors?

  • Advanced Techniques :

  • Molecular docking : Use X-ray/NMDA receptor structures (PDB: 5FXK) to model ligand-receptor interactions. Prioritize key residues (e.g., GluN2B subunit) .
  • Electrophysiology : Patch-clamp recordings in transfected HEK293 cells to assess ion channel modulation .

Q. What computational tools predict ADME properties, and how reliable are they?

  • Approach :

  • Use in silico platforms (e.g., SwissADME, pkCSM) to estimate logP (~2.8), solubility (moderate), and CYP450 metabolism. Validate predictions with experimental Caco-2 permeability assays .

Q. How to design experiments assessing off-target effects in neurological pathways?

  • Protocol :

  • Screen against a panel of GPCRs, ion channels, and kinases (e.g., Eurofins Cerep Panels). Prioritize targets structurally related to NMDA receptors (e.g., AMPA, kainate) .

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